molecular formula C7H10O3 B8674261 methyl 4-ethoxybut-2-ynoate

methyl 4-ethoxybut-2-ynoate

Cat. No.: B8674261
M. Wt: 142.15 g/mol
InChI Key: TUQIKRYVPVNXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 4-ethoxybut-2-ynoate is an organic compound with the molecular formula C7H10O3 It is a derivative of but-2-ynoic acid, featuring an ethoxy group at the fourth carbon and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethoxybut-2-ynoate typically involves the esterification of 4-ethoxy-but-2-ynoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification processes are scaled up for industrial synthesis, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: methyl 4-ethoxybut-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Formation of 4-ethoxy-but-2-ynoic acid or 4-ethoxy-2-butanone.

    Reduction: Formation of 4-ethoxy-but-2-yn-1-ol.

    Substitution: Formation of various substituted but-2-ynoic acid methyl esters.

Scientific Research Applications

methyl 4-ethoxybut-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-ethoxybut-2-ynoate involves its interaction with various molecular targets. For instance, in hydrolysis reactions, the ester group is cleaved by nucleophilic attack, leading to the formation of carboxylic acids and alcohols. The ethoxy group can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles .

Comparison with Similar Compounds

    But-2-ynoic acid methyl ester: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

    4-Methoxy-but-2-ynoic acid methyl ester: Features a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.

Uniqueness: methyl 4-ethoxybut-2-ynoate is unique due to the presence of both an ethoxy group and a methyl ester functional group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 4-ethoxybut-2-ynoate

InChI

InChI=1S/C7H10O3/c1-3-10-6-4-5-7(8)9-2/h3,6H2,1-2H3

InChI Key

TUQIKRYVPVNXAK-UHFFFAOYSA-N

Canonical SMILES

CCOCC#CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-ethoxy-but-2-yn-1-ol (1 g, 8.76 mmol) in acetone (26 mL) at 0° C. was added dropwise Jones reagent. The reaction mixture was stirred at room temperature for 3 hours. The reaction mixture was diluted with water and extracted with methyl acetate. The organic layers were combined, dried (Na2SO4), and concentrated. The resulting 4-ethoxy-but-2-ynoic acid was methylated (TMSCHN2 (2 M), MeOH/toluene, room temperature, 3 hours) to afford 0.66 g of the title compound as a clear oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.